molecular formula C12H13N3O B15052865 6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL

6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL

Cat. No.: B15052865
M. Wt: 215.25 g/mol
InChI Key: WJLXESNJNUAXSW-UHFFFAOYSA-N
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Description

6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol is a heterocyclic compound that features a pyrimidine ring substituted with an isopropyl group and a pyridin-2-yl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. Pyrimidine derivatives are known for their diverse biological activities, including antimicrobial, antiviral, antitumor, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with an isopropyl-substituted β-diketone under acidic conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .

Scientific Research Applications

6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites. For example, it may inhibit cyclooxygenase (COX) enzymes, leading to reduced production of pro-inflammatory prostaglandins. Additionally, it can interact with DNA and RNA, interfering with the replication and transcription processes .

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Similar structure but lacks the isopropyl group.

    4-Hydroxy-2-(pyridin-2-yl)pyrimidine: Similar structure but with a hydroxyl group at the 4-position.

    6-(Pyridin-2-yl)pyrimidin-4-ol: Similar structure but without the isopropyl group

Uniqueness

6-Isopropyl-2-(pyridin-2-yl)pyrimidin-4-ol is unique due to the presence of both the isopropyl and pyridin-2-yl groups, which contribute to its distinct pharmacological properties. The combination of these substituents enhances its binding affinity to specific molecular targets, making it a promising candidate for drug development .

Biological Activity

6-Isopropyl-2-(pyridin-2-YL)pyrimidin-4-OL is a hydroxypyrimidine derivative that has garnered significant attention in medicinal chemistry due to its potential biological activities. Characterized by an isopropyl group at position 6, a pyridin-2-yl group at position 2, and a hydroxy group at position 4, this compound is believed to interact with various biological targets, including enzymes and receptors, modulating numerous biological pathways.

The molecular formula of this compound is C12H14N2OC_{12}H_{14}N_2O, with a molecular weight of approximately 218.25 g/mol. Its structure allows for interactions that may lead to diverse therapeutic effects.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial activity against various pathogens, indicating its utility in treating infections.
  • Anti-inflammatory Effects : The compound has shown promise in inhibiting cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammatory processes. In vitro studies have reported IC50 values comparable to standard anti-inflammatory drugs such as celecoxib .
  • Antiviral Activity : There are indications that this compound may possess antiviral properties, particularly against certain viral strains, although specific mechanisms remain to be fully elucidated.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors. This binding can inhibit enzymatic activity or modulate receptor functions, thereby influencing cellular processes such as inflammation and cell proliferation.

Structure–Activity Relationship (SAR)

The structure–activity relationship studies have highlighted the importance of the functional groups present in the compound. The presence of the pyridine moiety and the hydroxyl group significantly enhances its biological activity by facilitating interactions with target proteins .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrimidine derivatives similar to this compound:

Study Findings
Study 1Demonstrated significant COX-2 inhibition with IC50 values comparable to celecoxib .
Study 2Evaluated anti-fibrotic effects in HSC-T6 cells, showing better activity than established drugs like Pirfenidone .
Study 3Investigated antiviral properties against influenza viruses, revealing a reduction in viral load in infected models .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

4-propan-2-yl-2-pyridin-2-yl-1H-pyrimidin-6-one

InChI

InChI=1S/C12H13N3O/c1-8(2)10-7-11(16)15-12(14-10)9-5-3-4-6-13-9/h3-8H,1-2H3,(H,14,15,16)

InChI Key

WJLXESNJNUAXSW-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=O)NC(=N1)C2=CC=CC=N2

Origin of Product

United States

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